Acylation Yield Advantage of Diethyl Benzoylmalonate vs. Diethyl Acetylmalonate
In a comparative study of mixed carboxylic-carbonic anhydride acylation of diethyl malonates, the synthesis of diethyl benzoylmalonate proceeded with a yield range of 68–75%, whereas the synthesis of diethyl acetylmalonate under identical conditions yielded only 54% [1]. This represents a quantifiable yield advantage of 14–21 absolute percentage points for the benzoyl derivative.
| Evidence Dimension | Isolated yield of the acylation product |
|---|---|
| Target Compound Data | 68–75% |
| Comparator Or Baseline | Diethyl acetylmalonate: 54% |
| Quantified Difference | 14–21 absolute percentage points higher |
| Conditions | Mixed carboxylic-carbonic anhydride method (benzoic acid, triethylamine, ethyl chlorocarbonate in toluene at 0°C, then reaction with ethoxymagnesium malonate at −5° to 0°C) |
Why This Matters
Higher reaction yields directly translate to lower cost per gram of isolated product and reduced waste generation, making diethyl benzoylmalonate a more economically viable building block for downstream synthesis when compared to its acetyl analog.
- [1] Tarbell, D. S., & Price, J. A. (1957). Use of Mixed Carboxylic-Carbonic Anhydrides for Acylations on Carbon and Oxygen. The Journal of Organic Chemistry, 22(3), 245–250. DOI: 10.1021/jo01354a005 View Source
